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Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium

Atomic Layer Deposition CeO₂ thin films precursor thermal stability

Researchers requiring atomic-scale CeO2 film control for high-κ gate dielectrics or SOFC electrolytes face limitations with legacy β-diketonate and heteroleptic precursors. [Ce(mmp)4] (CAS 1262520-82-0) overcomes these via its monomeric, donor-functionalized alkoxide structure. • Self-limiting ALD window 150-350 °C with H2O co-reactant; no CVD component as seen with [Ce(dmap)4] at 250 °C. • Carbon-free film deposition confirmed below AES detection limits, preserving dielectric breakdown strength. • Stable liquid-injection MOCVD across 350-600 °C, enabling dense, stoichiometric CeO2 films for ionic conduction. Supplied as 98% light-yellow crystalline powder; moisture- and air-sensitive; packaged under argon for global shipment.

Molecular Formula C20H44CeO8
Molecular Weight 552.7 g/mol
CAS No. 1262520-82-0
Cat. No. B6291502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium
CAS1262520-82-0
Molecular FormulaC20H44CeO8
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4]
InChIInChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4
InChIKeyGJUYZTSPMLBGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] Cerium (Ce(mmp)4) CAS 1262520-82-0: A Quantitative Procurement Guide for Thin-Film Precursor Selection


Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, abbreviated as [Ce(mmp)4] (mmp = 1-methoxy-2-methylpropan-2-olate), is a homoleptic, monomeric cerium(IV) alkoxide complex [1]. It is a light-yellow to orange crystalline powder (C₂₀H₄₄CeO₈, MW 552.68 g·mol⁻¹) . The compound serves as a volatile, carbon-free precursor for the deposition of high-purity cerium dioxide (CeO₂) thin films via liquid-injection MOCVD and atomic layer deposition (ALD). Its donor-functionalized alkoxide ligand design confers thermal stability and volatility that distinguish it from legacy β-diketonate and alternative alkoxide precursors.

Why Generic Cerium Precursor Substitution Fails: The Ce(mmp)4 Differentiation Mandate


Cerium oxide thin-film deposition has historically relied on two broad precursor families: β-diketonates (e.g., [Ce(thd)₄]) and alkoxides. However, members within the alkoxide family cannot be interchanged without severe performance penalties. The donor-functionalized mmp ligand in [Ce(mmp)₄] confers a unique balance of monomeric structure, high volatility, thermal stability, and true self-limiting ALD behavior [1]. Its closest structural analog, [Ce(dmap)₄], fails to exhibit self-limiting ALD growth due to thermally induced CVD-component decomposition at 250 °C [1]. Heteroleptic Ce(IV) complexes undergo irreversible ligand redistribution reactions in solution, rendering them unsuitable for liquid-injection processes [1]. Meanwhile, the widely used [Ce(thd)₄] suffers from lower volatility and necessitates aggressive oxidizers (O₃) that compromise dielectric film quality. The quantitative evidence below establishes precisely why [Ce(mmp)₄] must be specified when process reproducibility, film purity, and conformality are non-negotiable procurement criteria.

Quantitative Evidence Guide: Specific Performance Comparisons for Tetrakis[1-(methoxy)-2-methyl-2-propanolato] Cerium


ALD Self-Limiting Growth Window: Ce(mmp)4 Achieves True ALD 150–350 °C; Ce(dmap)4 Fails Due to Decomposition at 250 °C

In a direct head-to-head comparison under identical liquid-injection ALD conditions using H₂O as the oxygen source, [Ce(mmp)₄] demonstrated true self-limiting, saturated growth across the entire temperature range of 150–350 °C, with no thermal decomposition observed [1]. In contrast, its closest alkoxide analog [Ce(dmap)₄] showed no self-limiting ALD behavior; instead, it exhibited a significant CVD growth component at temperatures as low as 250 °C, confirming inadequate thermal stability for reliable ALD processing [1]. The thesis by Wrench (2011) further confirms that [Ce(dmap)₄] was susceptible to decomposition via CVD processes at 250 °C, while [Ce(mmp)₄] maintained self-limiting behavior over the 150–350 °C range [2].

Atomic Layer Deposition CeO₂ thin films precursor thermal stability

MOCVD Diffusion-Controlled Growth Window: Ce(mmp)4 Extends Upper Temperature Limit to 600 °C, 50 °C Higher Than Ce(dmap)4

In the same liquid-injection MOCVD study, [Ce(mmp)₄] exhibited a wide diffusion-controlled growth regime from 350 to 600 °C, whereas [Ce(dmap)₄] showed an earlier onset of mass-transport-limited growth but a lower upper boundary of 300–600 °C [1]. The 50 °C higher onset temperature for [Ce(mmp)₄] reflects greater thermal stability of the mmp-ligated complex, enabling uniform film growth at elevated substrate temperatures without premature gas-phase decomposition [1]. The Wrench thesis further confirms that both [Ce(mmp)₄] and [Ce(dmap)₄] were more volatile than [Ce(thd)₄], with a MOCVD temperature window of 200–600 °C for the alkoxide class, but [Ce(mmp)₄] uniquely provided the broadest diffusion-controlled region [2].

Metal-Organic Chemical Vapor Deposition CeO₂ thin films precursor volatility

Film Carbon Purity: Ce(mmp)4-Derived CeO₂ Shows Carbon Below AES Detection Limit; β-Diketonate Precursors Require Aggressive Oxidizers

Auger electron spectroscopy (AES) analysis of CeO₂ films deposited by both MOCVD and ALD using [Ce(mmp)₄] revealed carbon levels below the detection limit of the instrument (<0.1 at%) [1]. This is a direct consequence of the alkoxide ligand's clean decomposition pathway with H₂O as the oxygen source. In contrast, the industry-standard [Ce(thd)₄] and its fluorinated analogs require ozone as the oxygen source to achieve reasonable growth rates and layer purity; even then, residual carbon contamination is a well-documented issue [1]. Fluorinated β-diketonates (e.g., [Ce(hfac)₃]) can further introduce fluorine incorporation unless water is precisely added [1]. The 2011 Inorganic Chemistry study independently confirmed that [Ce(mmp)₄] deposits high-purity CeO₂ thin films with very low carbon contamination in both MOCVD and ALD modes [2].

thin film purity Auger electron spectroscopy carbon contamination

Tunable Dielectric Permittivity: Ce(mmp)4-Derived CeO₂ Achieves 25–42 at 1 MHz by Deposition Temperature Control Alone

CeO₂ thin films deposited on n-type silicon by ALD using [Ce(mmp)₄] and water vapor exhibited dielectric permittivities (κ) ranging from 25 to 42 when measured at 1 MHz, with the value strongly dependent on the deposition temperature in the 150–350 °C window [1]. The crystallite size, governed by deposition temperature, was identified as the microstructural origin of this tunability via Debye–Scherrer XRD analysis and correlated Raman spectroscopy [1]. For comparison, CeO₂ films deposited from β-diketonate precursors using O₃ as oxidant typically exhibit lower permittivities due to the formation of a low-permittivity interfacial silicate layer [2].

high-κ dielectric CeO₂ permittivity ALD process control

Heteroleptic Complex Instability: Homoleptic Ce(mmp)4 Avoids Ligand Redistribution Reactions That Preclude Liquid-Injection CVD/ALD

The 2011 Inorganic Chemistry study explicitly demonstrated that heteroleptic Ce(IV) complexes — including [Ce(mmp)₂(dbm)₂], [Ce(mmp)₂(dmom)₂], and [Ce(dmap)₂(dbm)₂] — undergo irreversible ligand redistribution reactions in solution to form mixtures of homoleptic species [1]. This behavior renders heteroleptic formulations unsuitable as single-source precursors for liquid-injection MOCVD or ALD, as the vapor-phase composition becomes unpredictable and irreproducible [1]. In contrast, homoleptic [Ce(mmp)₄] remains structurally intact and monomeric in solution, ensuring consistent vapor delivery throughout the deposition run [1]. The thesis further corroborates that attempts to prepare heteroleptic complexes via reaction with β-diketonate ligands (e.g., thd) resulted exclusively in the formation of [Ce(thd)₄] via ligand exchange, demonstrating the inherent thermodynamic driving force toward homoleptic species [2].

precursor stability ligand redistribution liquid-injection CVD

Application Scenarios Where Tetrakis[1-(methoxy)-2-methyl-2-propanolato] Cerium Is the Preferred Procurement Choice


High-κ Gate Dielectric Integration in sub-32 nm CMOS Devices

[Ce(mmp)₄] is the precursor of choice for ALD of CeO₂ and Ce-doped HfO₂ high-κ gate dielectrics in advanced CMOS logic and memory devices. The self-limiting ALD window of 150–350 °C ensures atomic-scale thickness control and exceptional conformality on high-aspect-ratio transistor structures [1]. The carbon-free film chemistry — with impurity levels below AES detection limits — preserves dielectric breakdown strength and minimizes gate leakage current, requirements that cannot be met by β-diketonate precursors requiring O₃ co-reactant [2].

Solid Oxide Fuel Cell (SOFC) Electrolyte and Barrier Layer Fabrication

For SOFC electrolyte and oxygen-ion-conducting barrier layers, [Ce(mmp)₄] enables MOCVD deposition of dense, stoichiometric CeO₂ films across a broad 350–600 °C diffusion-controlled growth window [1]. The high deposition temperature tolerance promotes crystalline film formation with large grain size, maximizing ionic conductivity. The ability to deposit porous CeO₂ architectures at 400 °C via direct liquid injection further expands utility in catalysis and gas-sensing electrode applications [2].

Neuromorphic Computing: CeO₂-Based Artificial Synaptic Devices

The tunable dielectric permittivity of 25–42 at 1 MHz, achieved by adjusting ALD deposition temperature alone, positions [Ce(mmp)₄]-derived CeO₂ as a candidate material for resistive switching layers in artificial synaptic devices [1]. The wide permittivity tunability enables design of analog memory elements with graded conductance states, a key requirement for hardware-based neural network inference. The monomeric, non-hygroscopic nature of [Ce(mmp)₄] ensures reliable, reproducible vapor delivery over extended ALD campaigns [1].

Buffer Layers for YBa₂Cu₃O₇₋ₓ High-Tc Superconductor Coated Conductors

CeO₂ buffer layers deposited by MOCVD from [Ce(mmp)₄] on Si or sapphire substrates provide the epitaxial template required for YBa₂Cu₃O₇₋ₓ superconductor growth [1]. The heteroleptic instability evidence (Section 3, Item 5) directly supports the specification of homoleptic [Ce(mmp)₄] over mixed-ligand alternatives, as any ligand redistribution in the precursor solution would introduce crystallographic misorientation and degrade the superconducting critical current density in the overlying layer [2].

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